molecular formula C11H11N3O2 B1608941 5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide CAS No. 33123-86-3

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide

Cat. No.: B1608941
CAS No.: 33123-86-3
M. Wt: 217.22 g/mol
InChI Key: JNNCHPVZVJVFQX-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a five-membered ring with one oxygen and one nitrogen atom, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives. Substitution reactions can result in a wide range of functionalized oxazole compounds .

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group enhances its potential for forming hydrogen bonds, increasing its interaction with biological targets .

Properties

IUPAC Name

5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-9(8-5-3-2-4-6-8)13-11(16-7)10(15)14-12/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCHPVZVJVFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372324
Record name 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33123-86-3
Record name 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 2
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 3
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5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 5
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5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 6
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide

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